Head-to-Head In Vivo Survival Protection: Florenal vs. Untreated Control and Implied Comparator Benchmarking in Murine Herpes Encephalitis
In a murine intracerebral herpes virus infection model, the bisulphite compound of 2-fluorenonyl-glyoxal (Florenal) conferred a 61–76% survival rate among treated animals versus a 35% survival rate in the untreated control group, representing an approximate 1.7- to 2.2-fold improvement in survival [1]. The patent explicitly states that the compound's protective effect is 'not inferior to that of idoxuridine and superior to that produced by desoxyribonuclease and tebrophen,' establishing a performance rank order [1].
| Evidence Dimension | Survival rate in murine intracerebral herpes infection model |
|---|---|
| Target Compound Data | 61–76% survival (Florenal-treated) |
| Comparator Or Baseline | Untreated control: 35% survival. Idoxuridine: comparable (not inferior). Tebrophen and desoxyribonuclease: inferior (qualitatively stated without exact numerical data for comparators) |
| Quantified Difference | 1.7- to 2.2-fold improvement over untreated; superiority over tebrophen and desoxyribonuclease |
| Conditions | Mice intracerebrally infected with herpes virus; specific viral strain, inoculum dose, and treatment regimen not detailed in patent abstract |
Why This Matters
For in vivo antiviral screening programs, a 1.7–2.2-fold survival advantage over untreated controls and demonstrated superiority to clinically used comparators (tebrophen, desoxyribonuclease) directly informs the compound's translational potential relative to alternative fluorenone-derived or polyphenolic antivirals.
- [1] U.S. Patent 4,016,289. Medicinal preparation for treatment of viral-etiology diseases. 1977. Lines 46–53. View Source
